molecular formula C26H22N4O2 B5013450 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide

1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide

Cat. No.: B5013450
M. Wt: 422.5 g/mol
InChI Key: NOHBWODDNFCVLM-UHFFFAOYSA-N
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Description

1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyanoethyl, methoxyphenyl, and diphenyl groups.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-32-23-15-13-20(14-16-23)25-24(19-29(28-25)18-8-17-27)26(31)30(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-16,19H,8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHBWODDNFCVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with diphenylamine and 2-bromoacetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-cyanoethyl)-3-(4-methoxyphenyl)-N,N-diphenylpyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets.

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